molecular formula C17H21N3O4S B2695506 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034301-71-6

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No. B2695506
CAS RN: 2034301-71-6
M. Wt: 363.43
InChI Key: JYEBNNQMCGUMTE-UHFFFAOYSA-N
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Description

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Studies demonstrate the synthesis of complex heterocyclic compounds involving sulfonamides and piperidine derivatives. For example, novel heterocyclic sulfonamides with potential bioactivity were synthesized, showcasing the versatility of sulfonamide and piperidine moieties in drug design (Debbabi et al., 2016).
  • Another research effort focused on the development of antimicrobial agents through the synthesis of dibenzo[c,f]chromenes, highlighting the antimicrobial potential of such compounds (El-Gaby et al., 2000).

Antimicrobial Activities

  • The exploration of new heterocycles based on sulfonamide piperidine derivatives revealed compounds with significant antimicrobial properties (Tangeti & Satyanarayana, 2019). These findings underscore the potential of incorporating sulfonamide and piperidine structures into new antimicrobial agents.

Potential Therapeutic Applications

  • Research into benzopyranylamine compounds has uncovered their potential as anti-tumor agents, particularly against human breast, CNS, and colon cancer cell lines. This suggests that compounds related to the specified chemical structure might hold promise in cancer therapy (Jurd, 1996).

Molecular Interaction Studies

  • The molecular interaction of antagonists with cannabinoid receptors has been studied, revealing insights into the binding and activity of compounds with structures similar to the query compound. Such studies are crucial for understanding the pharmacological potential of new compounds (Shim et al., 2002).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-19-12-13(11-18-19)15-4-2-3-7-20(15)25(21,22)14-5-6-16-17(10-14)24-9-8-23-16/h5-6,10-12,15H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBNNQMCGUMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

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